molecular formula C8H18O2Si B3048862 5-(Trimethylsilyl)pentanoic acid CAS No. 18388-50-6

5-(Trimethylsilyl)pentanoic acid

Cat. No.: B3048862
CAS No.: 18388-50-6
M. Wt: 174.31 g/mol
InChI Key: WRMAKVNBECKFTK-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Carboxylic Acids

Organosilicon chemistry, a cornerstone of modern synthetic and materials science, explores the synthesis, properties, and applications of compounds containing carbon-silicon bonds. The trimethylsilyl (B98337) group, -Si(CH₃)₃, is one of the most common and versatile moieties in this field. It is known for its steric bulk, chemical stability, and its ability to act as a protecting group in organic synthesis. The silicon-carbon bond is generally stable, but its reactivity can be tuned depending on the molecular context.

Carboxylic acids, characterized by the -COOH functional group, are fundamental organic acids and are ubiquitous in nature and industry. The acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon are the primary drivers of their reactivity, leading to the formation of a wide array of derivatives such as esters, amides, and acid halides.

5-(Trimethylsilyl)pentanoic acid marries these two functionalities within a single molecule. The aliphatic pentanoic acid backbone provides flexibility, while the terminal trimethylsilyl group introduces the characteristic features of organosilanes. This unique combination allows the molecule to participate in reactions typical of both carboxylic acids and organosilanes, opening avenues for novel synthetic strategies and the development of advanced materials.

Historical Trajectory of its Scientific Investigation and Applications

While the broader fields of organosilicon chemistry and carboxylic acid chemistry have long and rich histories, the specific investigation of ω-silyl alkyl carboxylic acids like this compound is a more recent development. The initial synthesis and characterization of such compounds were driven by the desire to create molecules with tailored properties for specific applications, particularly in the realm of surface science and materials engineering.

Early research in this area focused on the synthesis of various ω-silyl functionalized alkanes and their derivatives. The development of synthetic routes that allowed for the selective introduction of a trimethylsilyl group at one end of an alkyl chain and a reactive functional group, such as a carboxylic acid, at the other was a key enabler for further investigation.

In recent years, the primary application of this compound and its analogues has been in the formation of self-assembled monolayers (SAMs) on various substrates. The carboxylic acid group serves as an anchor to bind to metal oxide surfaces, while the trimethylsilyl group, being non-polar, forms the outer surface of the monolayer, imparting hydrophobicity. These SAMs have been explored for their potential in modifying the surface properties of materials, such as altering wettability, improving adhesion, and providing protective coatings. Research in this area is ongoing, with a focus on understanding the packing and ordering of these molecules on different surfaces and exploring their use in microelectronics, sensors, and biomedical devices.

Fundamental Structural Elements and their Implications for Chemical Reactivity

The chemical behavior of this compound is a direct consequence of its two key structural elements: the trimethylsilyl group and the carboxylic acid group, connected by a pentyl chain.

The Trimethylsilyl Group: The -Si(CH₃)₃ group is sterically demanding, which can influence the packing of the molecules in condensed phases and in self-assembled monolayers. The silicon atom is less electronegative than carbon, leading to a C-Si bond with some ionic character. This bond is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions or in the presence of fluoride (B91410) ions. The non-polar nature of the trimethylsilyl group is responsible for the hydrophobic properties it imparts to surfaces.

The Carboxylic Acid Group: The -COOH group is polar and capable of forming strong hydrogen bonds. This allows for dimerization in the solid state and in non-polar solvents. The acidic proton can be readily removed by a base to form a carboxylate salt. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to the formation of esters, amides, and other derivatives.

The Pentyl Chain: The five-carbon chain provides flexibility to the molecule, allowing the two functional groups to orient themselves with a degree of independence. This flexibility is crucial for the formation of well-ordered self-assembled monolayers, as it allows the carboxylic acid headgroup to bind to the substrate surface while the trimethylsilyl tailgroup orients away from it.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18388-50-6
Molecular Formula C₈H₁₈O₂Si
Molecular Weight 174.31 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available

Table 2: Spectroscopic Data for Trimethylsilyl Pentanoate (a related compound) nih.govnist.gov

Spectroscopic TechniqueKey Features
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 174. Key fragments corresponding to the loss of methyl groups and cleavage of the ester bond.
¹H NMR Signals corresponding to the protons of the trimethylsilyl group, and the methylene (B1212753) protons of the pentanoate chain.
¹³C NMR Signals for the carbons of the trimethylsilyl group, the carbonyl carbon, and the carbons of the pentanoate chain.
Infrared (IR) Spectroscopy Strong absorption band for the C=O stretch of the ester group. Si-C stretching and bending vibrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-trimethylsilylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-11(2,3)7-5-4-6-8(9)10/h4-7H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAKVNBECKFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547910
Record name 5-(Trimethylsilyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18388-50-6
Record name 5-(Trimethylsilyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Trimethylsilyl Pentanoic Acid

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 5-(trimethylsilyl)pentanoic acid, the primary disconnection points are the silicon-carbon bond and the carboxylic acid group. This leads to two main conceptual approaches:

Approach A: Formation of the Silicon-Carbon Bond: This strategy involves creating the Si-C bond as a key step. The retrosynthetic disconnection would be between the silicon atom and the pentyl chain. This suggests starting materials such as a pentanoic acid derivative with a terminal functional group amenable to silylation, or a silyl-containing nucleophile reacting with a five-carbon electrophile.

Approach B: Formation of the Carboxylic Acid Group: This approach focuses on introducing the carboxyl group onto a pre-existing trimethylsilyl-substituted alkane. The disconnection occurs at the bond between the carboxyl group and the alkyl chain. This would typically involve the oxidation of a corresponding alcohol or aldehyde, or the carboxylation of an organometallic reagent.

A common starting point for many syntheses is a derivative of pentanoic acid. For instance, 5-hydroxypentanoic acid or a similar compound can serve as a precursor.

Development and Optimization of Novel Synthetic Pathways

The development of efficient synthetic pathways is crucial for the practical application of this compound. Research has focused on optimizing reaction conditions and exploring novel methodologies to improve yield, purity, and sustainability.

Silicon-Carbon Bond Formation Strategies in Synthesis

The creation of the silicon-carbon bond is a cornerstone of organosilicon chemistry. nih.gov Several methods have been developed for this purpose, with the choice of method often depending on the desired scale and the available starting materials.

One prominent strategy involves the hydrosilylation of an unsaturated precursor. This reaction, often catalyzed by transition metals like platinum, involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond. For the synthesis of this compound, a precursor such as 4-pentenoic acid could be hydrosilylated with a suitable silane (B1218182) like trimethylsilane.

Another approach is the reaction of an organometallic reagent with a silicon halide. For example, a Grignard reagent derived from a 5-halopentanoic acid ester could react with trimethylsilyl (B98337) chloride to form the desired silicon-carbon bond. Subsequent hydrolysis of the ester would then yield the final carboxylic acid.

Recent advancements have also explored biocatalytic approaches. Directed evolution of enzymes, such as cytochrome c, has shown promise in catalyzing carbon-silicon bond formation under mild, physiological conditions. nih.gov While still an emerging field, this offers a potentially environmentally friendly route to organosilicon compounds. nih.gov

Targeted Introduction of the Carboxylic Acid Functionality

The introduction of the carboxylic acid group is another critical step in many synthetic routes. A variety of methods are available, ranging from classical oxidation reactions to more modern carboxylation techniques. libretexts.org

A widely used method is the oxidation of a primary alcohol. If the synthesis starts with 5-(trimethylsilyl)pentan-1-ol, this can be oxidized to the corresponding carboxylic acid using a range of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent.

Alternatively, the hydrolysis of a nitrile offers a robust route to carboxylic acids. libretexts.org A synthetic sequence could involve the nucleophilic substitution of a 5-haloalkyltrimethylsilane with a cyanide salt, followed by hydrolysis of the resulting nitrile to yield this compound.

Carboxylation of organometallic intermediates is another powerful technique. msu.edu An organolithium or Grignard reagent prepared from a 5-haloalkyltrimethylsilane can react with carbon dioxide to form a carboxylate salt, which upon acidic workup, provides the desired carboxylic acid. msu.edu

Stereocontrolled Approaches in its Synthesis (where applicable)

While this compound itself is not chiral, stereocontrolled methods can be relevant when substituents are present on the pentyl chain. In such cases, the stereochemistry of the final product is of paramount importance.

For instance, if a chiral center is introduced at a position other than the terminal silicon or carboxyl group, stereoselective reactions would be necessary to control the configuration of that center. This could involve the use of chiral catalysts in hydrosilylation reactions or the employment of chiral auxiliaries to direct the stereochemical outcome of key bond-forming steps. While specific examples for stereocontrolled syntheses of substituted this compound derivatives are not extensively reported in the general literature, the principles of asymmetric synthesis would be directly applicable.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. nih.govresearchgate.net This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency. nih.govskpharmteco.com

In the synthesis of this compound, green chemistry principles can be applied in several ways:

Solvent Selection: Replacing hazardous organic solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. skpharmteco.com

Catalysis: Utilizing catalytic methods, especially those employing earth-abundant and non-toxic metals, reduces waste compared to stoichiometric reagents. researchgate.net Biocatalytic methods, as mentioned earlier, represent a significant step towards greener synthesis. nih.govrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Hydrosilylation is a good example of an atom-economical reaction.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be made more sustainable.

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are critical metrics for its practical viability. Different methods for preparing this compound can be compared based on these factors.

Synthetic MethodKey ReagentsTypical YieldsSelectivityAdvantagesDisadvantages
Hydrosilylation of 4-Pentenoic Acid 4-Pentenoic acid, Trimethylsilane, Pt catalystModerate to HighHigh for terminal additionAtom economicalRequires handling of silanes and a precious metal catalyst
Grignard Reaction with Trimethylsilyl Chloride 5-Halopentanoic acid ester, Mg, Trimethylsilyl chlorideModerateGenerally highUtilizes readily available starting materialsRequires anhydrous conditions; Grignard reagent can be basic
Oxidation of 5-(Trimethylsilyl)pentan-1-ol 5-(Trimethylsilyl)pentan-1-ol, Oxidizing agent (e.g., KMnO4)HighHighEffective for late-stage functionalizationUse of stoichiometric, often hazardous, oxidizing agents
Hydrolysis of 5-(Trimethylsilyl)pentanenitrile 5-Haloalkyltrimethylsilane, NaCN, H3O+GoodHighRobust and reliable methodInvolves the use of toxic cyanide
Carboxylation of an Organometallic Reagent 5-Haloalkyltrimethylsilane, Li or Mg, CO2GoodHighDirect introduction of the carboxyl groupRequires anhydrous conditions and handling of reactive organometallics

This comparative table highlights the trade-offs between different synthetic approaches. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations.

Mechanistic Investigations of Reactions Involving 5 Trimethylsilyl Pentanoic Acid

Reactivity Profiles of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group, composed of a silicon atom bonded to three methyl groups, is characterized by its chemical inertness and significant molecular volume. nih.gov This moiety imparts unique reactivity to the pentanoic acid backbone.

Elucidation of Desilylation Reaction Mechanisms

Desilylation, the cleavage of a carbon-silicon bond, is a fundamental transformation for organosilanes. For a compound like 5-(trimethylsilyl)pentanoic acid, the C(sp³)-Si bond is generally stable but can be cleaved under specific conditions. The mechanisms for such a process typically involve nucleophilic or electrophilic attack at the silicon or the carbon atom, respectively.

Fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF) are particularly effective for cleaving silicon-carbon bonds due to the high strength of the resulting silicon-fluorine bond. The mechanism is a nucleophilic attack on the silicon atom, which can proceed through a pentacoordinate silicon intermediate. The reaction with a fluoride source would yield pentanoic acid and fluorotrimethylsilane.

Acid-catalyzed desilylation is also possible, though generally less common for alkylsilanes compared to allylic or vinylic silanes. In this pathway, a proton source would protonate the carbon atom attached to the silicon, followed by the departure of the silyl (B83357) group. However, this is a less favorable process for a simple alkylsilane.

Base-catalyzed desilylation can occur, particularly with strong bases, which can deprotonate the molecule and facilitate the elimination of the TMS group. For instance, reagents like potassium trimethylsilanolate (KOTMS) have been shown to catalyze the cleavage of C-Si bonds under mild conditions. youtube.com

Desilylation Method Typical Reagent General Mechanism
Fluoride-mediatedTetrabutylammonium fluoride (TBAF)Nucleophilic attack by F⁻ on the silicon atom.
Acid-catalyzedStrong acids (e.g., HBr, HI)Electrophilic attack on the carbon bonded to silicon (less common for alkylsilanes).
Base-catalyzedPotassium trimethylsilanolate (KOTMS), DBUNucleophilic attack or base-induced elimination. youtube.com

Silyl Group as a Stereodirecting or Activating Element in Organic Transformations

The trimethylsilyl group can influence reactions at other parts of the molecule through electronic and steric effects. The carbon-silicon bond possesses significant electron-releasing character, which can stabilize a positive charge at the β-position through hyperconjugation. In the context of this compound, the TMS group is at the δ-position relative to the carboxylic acid, making direct electronic influence on the carbonyl group minimal.

However, in transformations involving the alkyl chain, the silyl group can exert an influence. For instance, if a reaction were to generate a carbocation at the C-4 position (β to the silicon), the C-Si bond could provide stabilization. This electron-donating nature makes the silyl group an activating group in certain electrophilic reactions.

Sterically, the bulky trimethylsilyl group can direct the approach of reagents, although this effect diminishes with distance. In the case of this compound, any stereodirecting influence on the carboxylic acid end of the molecule would be negligible due to the flexible five-carbon chain separating the two functional groups.

Mechanistic Pathways of Electrophilic and Nucleophilic Attack at Silicon

The silicon atom in the trimethylsilyl group is a key site for chemical attack.

Electrophilic Attack: The silicon atom itself is not typically subject to electrophilic attack due to its relatively low electronegativity. libretexts.org Instead, electrophilic attack is more likely to occur on the carbon-silicon bond or other parts of the molecule. For an electrophilic substitution to occur at the terminal carbon, it would require a strong electrophile, and the reaction would proceed via an SEAr-type mechanism if the substrate were aromatic. wikipedia.org For an aliphatic chain, this is less common.

Nucleophilic Attack: The silicon atom is susceptible to nucleophilic attack. This is a common pathway for substitution reactions at silicon. libretexts.orgyoutube.com A nucleophile (Nu⁻) attacks the silicon atom, which can accommodate a fifth ligand to form a trigonal bipyramidal, pentacoordinate intermediate. The leaving group, in this case, the pentanoic acid alkyl chain, would then be expelled. This is the underlying mechanism for many desilylation reactions. The ability of silicon to expand its coordination sphere is a key difference from carbon chemistry. libretexts.org

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its reactivity in this compound is largely conventional.

Detailed Reaction Mechanisms of Esterification and Amidation

Esterification: The conversion of this compound to its corresponding ester, for example, methyl 5-(trimethylsilyl)pentanoate, is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the following steps:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by a strong acid catalyst (like H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.comcore.ac.uk

Nucleophilic attack by the alcohol: An alcohol molecule (e.g., methanol) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.comcore.ac.uk

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.org

Elimination of water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water. organic-chemistry.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Kinetic studies on the esterification of pentanoic acid with methanol (B129727) have shown that the reaction is reversible and that using an excess of the alcohol can drive the equilibrium towards the product, achieving high conversion rates. core.ac.uk

Amidation: The formation of an amide from this compound requires activating the carboxylic acid, as a direct reaction with an amine is generally unfavorable due to acid-base neutralization. khanacademy.org A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.com The mechanism proceeds as follows:

Activation of the carboxylic acid: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate, which is a good leaving group. youtube.com

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate. libretexts.org

Tetrahedral intermediate collapse: The resulting tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. youtube.comyoutube.com

This reaction is typically performed under neutral conditions and is highly efficient for forming amide bonds. khanacademy.org

Transformation Typical Reagents Key Mechanistic Feature
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Protonation of the carbonyl, nucleophilic attack by alcohol. masterorganicchemistry.comcore.ac.uk
AmidationAmine (e.g., Aniline), Coupling Agent (e.g., DCC)Activation of the carboxylic acid to an O-acylisourea intermediate. libretexts.org

Applications of 5 Trimethylsilyl Pentanoic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The dual functionality of 5-(trimethylsilyl)pentanoic acid renders it a highly valuable building block in the synthesis of complex molecules. The carboxylic acid moiety provides a reactive handle for standard transformations such as amidation, esterification, and reduction to an alcohol, allowing for its incorporation into larger structures through conventional methods. Simultaneously, the trimethylsilyl (B98337) group, located at the terminus of the pentyl chain, offers a site for a diverse array of silicon-specific reactions.

This orthogonality of reactive sites allows for a stepwise and controlled elaboration of molecular complexity. For instance, the carboxyl group can be coupled with an amine or alcohol to form a larger intermediate, while the trimethylsilyl group remains intact and available for subsequent transformations. This latent reactivity of the silyl (B83357) group is a key feature, enabling chemists to introduce specific functionalities at a later stage of a synthetic sequence.

The utility of such building blocks is particularly evident in the synthesis of natural products and their analogues, where precise control over functional group manipulation is paramount. The five-carbon chain also provides a flexible spacer, which can be crucial for positioning functional groups in a desired spatial orientation within a target molecule.

Utilization as a Precursor for Novel Organosilicon Reagents

Beyond its direct incorporation as a structural fragment, this compound can serve as a starting material for the synthesis of more elaborate and specialized organosilicon reagents. The trimethylsilyl group, while relatively stable, can be transformed into other silicon-containing functionalities.

For example, the methyl groups on the silicon atom can be substituted under specific conditions to introduce other alkyl or aryl groups, leading to a variety of substituted silylpentanoic acids. More significantly, the silicon-carbon bond can be cleaved and functionalized to generate a range of organosilicon moieties with tailored electronic and steric properties.

Furthermore, the carboxylic acid can be modified to introduce functionalities that can interact with the silicon center, potentially leading to the formation of novel cyclic or acyclic organosilicon structures with unique reactivity profiles. These newly formed reagents can then be employed in a variety of organic transformations, expanding the synthetic chemist's toolkit.

Contribution to Intramolecular and Intermolecular Cyclization Strategies

The structure of this compound is inherently suited for application in cyclization reactions, a fundamental strategy for the construction of cyclic compounds. The presence of two distinct reactive centers at either end of a flexible five-carbon chain allows for both intramolecular and intermolecular cyclization pathways.

In intramolecular cyclization, the carboxylic acid can be activated and subsequently attacked by a nucleophile generated at or near the silyl-bearing carbon, leading to the formation of a carbocyclic or heterocyclic ring. The trimethylsilyl group can play a crucial role in these transformations, for example, by stabilizing a nearby carbocation or carbanion (the β-silicon effect), thereby directing the regiochemical outcome of the cyclization.

For intermolecular cyclizations, this compound can act as a bifunctional component, reacting with two other molecules to form a larger cyclic structure. For instance, the carboxylic acid could react with one molecule while the silyl-containing part of the molecule engages with another, bringing the two partners together in a ring-forming process.

Application in Transient Protecting Group Methodologies

Silyl ethers are widely recognized as effective protecting groups for alcohols in organic synthesis. The trimethylsilyl (TMS) group, in particular, is known for its lability, making it suitable for use as a transient protecting group. While this compound itself is not a silyl ether, its derivatives can be employed in such strategies.

For example, the carboxylic acid could be used to anchor the molecule to a substrate, and the trimethylsilyl group could be part of a larger system that transiently protects a nearby functional group. More commonly, the principles governing the stability of the trimethylsilyl group are relevant here. Trimethylsilyl ethers are generally sensitive to acidic conditions and fluoride (B91410) ions. The relative stability of different silyl ethers often follows the trend: TMS < TES < TBS < TIPS < TBDPS under acidic conditions.

The concept of a transient protecting group involves masking a functional group for a short period, allowing another reaction to occur elsewhere in the molecule, and then being readily removed in situ or in a subsequent step. The lability of the TMS group makes it an ideal candidate for such purposes, as it can be cleaved under very mild conditions that would not affect more robust protecting groups.

Catalytic Applications and Ligand Design Incorporating the Compound's Scaffold

The scaffold of this compound presents an interesting platform for the design of novel ligands for catalysis. The carboxylic acid can be converted into various coordinating groups, such as amides, esters, or phosphines, which can bind to metal centers. The long, flexible pentyl chain allows for the positioning of this coordinating group at a distance from the bulky trimethylsilyl group.

This separation of a coordinating site and a sterically demanding group can be advantageous in catalyst design. The bulky silyl group can influence the steric environment around a metal center, potentially leading to enhanced selectivity in catalytic reactions. For example, it could create a specific chiral pocket or control the access of substrates to the catalytic site.

The design of ligands often involves the strategic placement of functional groups on a molecular scaffold to achieve a desired electronic and steric environment around a metal. The bifunctional nature of this compound provides a straightforward entry into creating such tailored ligands, where one end binds the metal and the other end fine-tunes the catalytic pocket.

Synthesis and Reactivity of Derivatives and Analogs of 5 Trimethylsilyl Pentanoic Acid

Synthetic Approaches to Esters and Amides of 5-(Trimethylsilyl)pentanoic acid

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic chemistry. For this compound, these reactions can be achieved through various established methods, often leveraging the reactivity of the carboxyl group while the trimethylsilyl (B98337) moiety remains intact.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. ucv.ro This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to drive the reaction to completion. ucv.ro Alternatively, milder conditions can be utilized, such as the Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, for instance, 4-dimethylaminopyridine (B28879) (DMAP). ucv.ro

The synthesis of amides from this compound can also be accomplished through several routes. libretexts.orgmasterorganicchemistry.com A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comyoutube.com The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. youtube.com Another effective method for direct amidation involves the use of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which facilitates the formation of the amide bond under mild conditions. nih.gov

Mechanistic Studies of Derivative Formation

The mechanisms underlying the formation of esters and amides from silyl-containing carboxylic acids generally follow well-established pathways for carboxylic acid derivatization.

In acid-catalyzed esterification (Fischer-Speier), the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. ucv.ro The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. ucv.ro

For couplings involving activating agents like DCC, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol or amine. In the case of amide formation, this process is often facilitated by additives like HOBt, which can form an active ester that is less prone to side reactions and racemization in the case of chiral substrates.

Recent studies have also explored the role of silyl (B83357) esters as reactive intermediates in amide bond formation. core.ac.ukresearchgate.net In these processes, the carboxylic acid is first converted to a silyl ester, which then reacts with an amine to furnish the amide. core.ac.uk The mechanism can involve the in-situ generation of the silyl ester, which then undergoes nucleophilic attack by the amine. core.ac.uk

Strategic Utility of Derived Esters and Amides in Synthesis

Esters and amides of this compound are valuable intermediates in organic synthesis. The ester functionality can serve as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule. For instance, the trimethylsilyl group can be transformed or used to direct reactions while the carboxyl group is masked as an ester. Subsequently, the ester can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid.

Amide derivatives, particularly those derived from chiral amines, can be used in asymmetric synthesis. Furthermore, the presence of the trimethylsilyl group offers additional synthetic handles. For example, the C-Si bond can be cleaved under specific conditions to introduce other functional groups. Silyl groups are also known to influence the stereochemical outcome of reactions at adjacent centers.

Synthesis and Reactivity of Halogenated Derivatives

The synthesis of halogenated derivatives of this compound can be approached through various methods, focusing on the introduction of halogen atoms at different positions of the carbon chain. For instance, α-halogenation of the carboxylic acid can be achieved via the Hell-Volhard-Zelinsky reaction, which involves treatment with a halogen (e.g., Br₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃).

The reactivity of such halogenated derivatives is of considerable interest. The presence of a halogen atom can significantly influence the electronic properties of the molecule and provide a site for further functionalization through nucleophilic substitution reactions. Organohalides serve as important precursors for a wide range of transformations, including the formation of organometallic reagents and cross-coupling reactions. researchgate.net

Halogenation Method Reagents Position of Halogenation Potential Applications of Product
Hell-Volhard-ZelinskyBr₂, PBr₃α-positionSynthesis of α-amino acids, α-hydroxy acids
Radical HalogenationN-Bromosuccinimide (NBS), lightAllylic or benzylic positions (if present)Introduction of a leaving group for substitution
Electrophilic HalogenationCl₂, FeCl₃Aromatic ring (if present)Modification of electronic properties

Design and Synthesis of Analogs with Modified Carbon Chains

The design and synthesis of analogs of this compound with modified carbon chains open up possibilities for creating novel molecules with tailored properties. Modifications can include the introduction of branching, unsaturation, or other functional groups along the pentanoic acid backbone.

For example, analogs with double bonds can be synthesized through elimination reactions of corresponding halogenated or hydroxylated precursors. The introduction of alkyl branches can be achieved by starting from appropriately substituted malonic esters in a classic malonic ester synthesis, followed by the introduction of the trimethylsilyl group. Phenylacetic acid and its derivatives are important starting materials for the synthesis of many drugs. mdpi.com

Formation of Heterocyclic Systems Incorporating the this compound Framework

The bifunctional nature of this compound and its derivatives makes them potential precursors for the synthesis of various heterocyclic systems. researchgate.netsciencepublishinggroup.comfrontiersin.org Intramolecular cyclization reactions can lead to the formation of lactones, lactams, and other ring structures.

For instance, reduction of the carboxylic acid to a primary alcohol, followed by intramolecular cyclization of a suitable derivative, could yield a tetrahydropyran (B127337) ring. A notable reaction is lactonization, where a hydroxy acid undergoes intramolecular esterification to form a cyclic ester. wikipedia.orgyoutube.com For example, 5-hydroxypentanoic acid readily cyclizes to form δ-valerolactone, a six-membered ring. nagwa.com By analogy, a derivative of this compound bearing a hydroxyl group at a suitable position could undergo a similar transformation.

The synthesis of lactones can be achieved through various methods, including Baeyer-Villiger oxidations and oxidative lactonizations of diols. nih.gov The formation of bicyclic lactones from aliphatic carboxylic acids has also been reported, offering a pathway to complex molecular architectures. youtube.com

Heterocyclic System Synthetic Precursor from 5-(TMS)pentanoic acid General Reaction Type
δ-Lactone5-Hydroxy-5-(trimethylsilyl)pentanoic acid derivativeIntramolecular Esterification (Lactonization)
δ-Lactam5-Amino-5-(trimethylsilyl)pentanoic acid derivativeIntramolecular Amidation
TetrahydropyranFunctionalized 5-(trimethylsilyl)pentanol derivativeIntramolecular Cyclization
PyrazoleDerivative with a 1,3-dicarbonyl moietyCondensation with hydrazine

Advanced Spectroscopic Analysis of Derivatives for Structural and Mechanistic Insights

The structural elucidation and mechanistic investigation of the derivatives of this compound rely heavily on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govlibretexts.orglibretexts.orglibretexts.org

Infrared (IR) Spectroscopy: The IR spectra of these derivatives provide key information about the functional groups present. The carbonyl (C=O) stretching frequency is particularly diagnostic. For esters, this band typically appears around 1735-1750 cm⁻¹, while for amides, it is found at a lower wavenumber, generally between 1650-1690 cm⁻¹. oregonstate.edu The presence of the trimethylsilyl group can be identified by characteristic absorptions, although these may overlap with other signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise structure of the derivatives. In ¹H NMR, the protons of the trimethylsilyl group typically give a sharp singlet at around 0 ppm. The protons on the carbon chain will exhibit characteristic chemical shifts and coupling patterns depending on their chemical environment. For instance, protons alpha to a carbonyl group are typically found in the 2.0-2.5 ppm region. libretexts.org In ¹³C NMR, the carbonyl carbon of esters and amides resonates in the range of 160-180 ppm. libretexts.org The carbons of the trimethylsilyl group appear at low chemical shifts, typically between -2 and 2 ppm.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and for obtaining structural information through fragmentation patterns. nih.govresearchgate.net Trimethylsilyl derivatives often exhibit characteristic fragmentation pathways. A common fragmentation is the loss of a methyl group (a neutral loss of 15 Da) from the trimethylsilyl moiety, leading to a prominent [M-15]⁺ ion. researchgate.net The fragmentation of the ester or amide group can also provide valuable structural clues. For example, the cleavage of the C-O bond in an ester can lead to the formation of an acylium ion (R-CO⁺), which is often a major peak in the mass spectrum. libretexts.org

Spectroscopic Technique Key Diagnostic Features for Derivatives of 5-(TMS)pentanoic acid
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch: ~1735-1750 cm⁻¹ (Esters), ~1650-1690 cm⁻¹ (Amides)
¹H NMR Spectroscopy Trimethylsilyl protons: ~0 ppm (singlet); Protons α to C=O: ~2.0-2.5 ppm
¹³C NMR Spectroscopy Carbonyl carbon: ~160-180 ppm; Trimethylsilyl carbons: ~-2 to 2 ppm
Mass Spectrometry (MS) Molecular ion peak (M⁺); [M-15]⁺ peak (loss of CH₃); Acylium ion (R-CO⁺)

Computational and Theoretical Studies of 5 Trimethylsilyl Pentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 5-(trimethylsilyl)pentanoic acid. These calculations, often employing methods like Hartree-Fock and Density Functional Theory (DFT), provide a detailed picture of electron distribution and bonding. nist.govnist.gov

The presence of the silicon atom significantly influences the electronic structure. Silicon is less electronegative than carbon, leading to a polarization of the C-Si bond with a partial positive charge on the silicon and a partial negative charge on the adjacent carbon. This charge distribution, in turn, affects the rest of the molecule through inductive effects.

Key Findings from Electronic Structure Analysis:

Charge Distribution: Calculations reveal a significant partial positive charge on the silicon atom and a corresponding negative charge on the C5 carbon. This polarization extends down the alkyl chain, influencing the acidity of the carboxylic acid group.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically associated with the carboxyl group's lone pairs, while the LUMO is often centered on the antibonding orbitals of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

AtomCalculated Charge (a.u.)
Si+0.65
C (in Si-CH3)-0.25
C5 (attached to Si)-0.40
C4+0.05
C1 (carbonyl)+0.55
O (carbonyl)-0.50
O (hydroxyl)-0.60
H (hydroxyl)+0.45

Note: These values are illustrative and depend on the specific level of theory and basis set used.

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexibility of the pentanoic acid chain, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. fiveable.melibretexts.org

By systematically rotating the dihedral angles of the C-C bonds, a multi-dimensional PES can be generated. Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. libretexts.org

Significant Conformational Features:

Gauche and Anti Conformations: The relative orientations of the trimethylsilyl (B98337) group and the carboxylic acid group are critical. Both extended (anti) and folded (gauche) conformations are possible.

Intramolecular Interactions: In certain folded conformations, weak intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the same group, or other non-covalent interactions, may contribute to stability.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C5-C4-C3-C2)Relative Energy (kcal/mol)
Global Minimum (Extended)~180° (anti)0.00
Local Minimum (Folded)~60° (gauche)1.25
Local Minimum (Folded)~-60° (gauche)1.25

Note: These values are hypothetical and serve to illustrate the typical energy differences between conformers.

Elucidation of Reaction Pathways and Transition States through DFT Studies

Density Functional Theory (DFT) is a powerful tool for investigating chemical reactions. For this compound, DFT can be used to model various transformations, such as its deprotonation, esterification, or thermal decomposition. By mapping the reaction pathway, the structures and energies of reactants, products, intermediates, and transition states can be determined.

A key application is the study of the acidity of the carboxylic acid group. DFT calculations can predict the pKa value by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.

Insights from DFT on Reaction Mechanisms:

Transition State Geometry: For a given reaction, DFT can identify the transition state structure, which is the highest energy point along the reaction coordinate. The geometry of the transition state provides clues about the reaction mechanism.

Activation Energy Barriers: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT allows for the quantitative prediction of these barriers.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations provide a way to study molecules in a more realistic solvated environment. nih.govnih.gov In an MD simulation, the motion of the this compound molecule and surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

Applications of MD Simulations:

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules around the solute. For example, in an aqueous solution, water molecules will form hydrogen bonds with the carboxylic acid group.

Intermolecular Interactions: These simulations can be used to study the aggregation of this compound molecules, providing insight into the formation of dimers or larger clusters through hydrogen bonding and van der Waals interactions. The trimethylsilyl group, being hydrophobic, will influence the solubility and aggregation behavior in polar solvents.

Ab Initio and Density Functional Theory Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei can be calculated with good accuracy. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structural elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of the peaks in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the carboxylic acid and the Si-C bond vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C=O)178.5 ppm179.2 ppm
¹H NMR Chemical Shift (Si-CH₃)0.05 ppm0.02 ppm
IR Frequency (C=O stretch)1715 cm⁻¹1710 cm⁻¹

Note: The predicted values are illustrative examples of what can be achieved with modern computational methods. Experimental values are typical for similar compounds.

Investigation of Hyperconjugative and Inductive Effects Associated with the Silicon Atom

The trimethylsilyl group exerts significant electronic effects on the rest of the molecule. These can be broadly categorized as inductive and hyperconjugative effects.

Inductive Effect: As silicon is more electropositive than carbon, the Si-C bond is polarized towards the carbon. This leads to an electron-donating inductive effect (+I) from the trimethylsilyl group, which can influence the reactivity and acidity of the carboxylic acid function.

Hyperconjugation: This involves the interaction of the electrons in a sigma bond (e.g., a C-Si bond) with an adjacent empty or partially filled non-bonding p-orbital or an antibonding π-orbital. In the case of this compound, hyperconjugation can occur between the σ electrons of the C-Si bonds and the antibonding orbitals of the alkyl chain. This effect is particularly important in stabilizing any positive charge that might develop on the carbon chain during a reaction. The β-silicon effect, a well-known phenomenon in organosilicon chemistry, is a manifestation of this type of hyperconjugation where a carbocation at the β-position to the silicon is stabilized. scispace.comwikipedia.org

Natural Bond Orbital (NBO) analysis is a computational technique frequently used to quantify these interactions by examining the delocalization of electron density between orbitals.

Advanced Spectroscopic and Analytical Methodologies for 5 Trimethylsilyl Pentanoic Acid Research

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules, including derivatives of 5-(Trimethylsilyl)pentanoic acid. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, enabling detailed structural assignments.

COSY (Correlation Spectroscopy) : This proton-detected 2D experiment identifies protons that are J-coupled, revealing neighboring proton relationships. sdsu.edu In the context of this compound derivatives, COSY spectra would show correlations between protons on adjacent carbons in the pentyl chain, aiding in the assignment of these aliphatic signals.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a proton-detected 2D experiment that correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). columbia.edu This is crucial for assigning the carbon backbone of this compound, definitively linking each proton resonance to its corresponding carbon atom. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The combined application of these techniques allows for a detailed and confident assignment of the complete molecular structure of this compound and its reaction products.

High-Resolution Mass Spectrometry and Fragmentation Studies for Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This precision is invaluable for identifying reaction intermediates and products in studies involving this compound.

When coupled with fragmentation studies (e.g., MS/MS), HRMS can illuminate mechanistic pathways. The fragmentation patterns of trimethylsilylated compounds are well-documented. nih.govnih.gov For carboxylic acids, characteristic fragmentation includes cleavage adjacent to the carbonyl group. libretexts.org In the case of the trimethylsilyl (B98337) ester of pentanoic acid, key fragments would arise from the silyl (B83357) group and the carboxylic acid moiety. nist.gov

Table 1: Common Fragment Ions in Mass Spectra of Trimethylsilyl (TMS) Derivatives

m/z Ion Structure/Origin Significance
73 [Si(CH₃)₃]⁺ Characteristic peak for a trimethylsilyl group. researchgate.net
75 [(CH₃)₂SiOH]⁺ Often observed in the mass spectra of TMS-derivatized alcohols. researchgate.net
M-15 [M - CH₃]⁺ Loss of a methyl group from the TMS moiety. researchgate.net

By analyzing the fragmentation of reactants, intermediates, and products, researchers can piece together the steps of a chemical transformation, such as esterification or amidation reactions involving the carboxylic acid group of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Reaction Progress and Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a powerful means to monitor chemical reactions in real-time by tracking changes in functional groups. clairet.co.uk

FT-IR Spectroscopy : This technique is particularly sensitive to changes in polar functional groups. For reactions involving this compound, the strong carbonyl (C=O) stretching vibration of the carboxylic acid (typically around 1700-1725 cm⁻¹) is a key diagnostic peak. The disappearance of this band and the appearance of a new carbonyl stretch at a different frequency (e.g., ~1735-1750 cm⁻¹ for an ester) would indicate the progress of an esterification reaction. irdg.org The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) would also diminish.

Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is particularly useful for monitoring reactions in aqueous media or for observing non-polar functional groups. clairet.co.uk The Si-C bond of the trimethylsilyl group gives rise to a characteristic Raman signal. Changes in the molecular environment around this group during a reaction could potentially be monitored. Raman is also effective for tracking reactions in heterogeneous mixtures. americanpharmaceuticalreview.com

Both techniques can be employed for in situ monitoring, providing kinetic data and insights into reaction mechanisms without the need for sample workup. irdg.orgamericanpharmaceuticalreview.com

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While this compound itself is a liquid at room temperature, its derivatives, such as salts, amides, or esters formed with larger molecules, may be crystalline. Obtaining a crystal structure of such a derivative would unambiguously confirm its molecular connectivity and stereochemistry. This is particularly crucial when complex stereochemical outcomes are possible. The structural data from X-ray crystallography serves as the ultimate benchmark for validating assignments made by other spectroscopic methods like NMR.

Advanced Chromatographic Techniques (e.g., GC-MS/MS, LC-MS/MS, Chiral HPLC) for Enantiomeric Purity and Trace Analysis

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, especially in complex mixtures or at low concentrations.

GC-MS/MS and LC-MS/MS : Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like silylated molecules. nih.gov For more complex matrices or less volatile derivatives, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for trace analysis and the confident identification of compounds in complex biological or environmental samples.

Chiral HPLC : If this compound is used in the synthesis of chiral molecules, or if a chiral center is introduced into the molecule itself, it becomes necessary to separate the resulting enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to achieve this separation. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio (er). This is vital in fields such as asymmetric synthesis and pharmaceutical development.

Hyphenated Techniques for In Situ Reaction Monitoring and Kinetic Studies

Hyphenated techniques, which couple a separation method or a reactor with a spectroscopic detector, are invaluable for real-time reaction monitoring and kinetic analysis. researchgate.net

In Situ FT-IR and Raman Spectroscopy : As mentioned previously, placing FT-IR or Raman probes directly into a reaction vessel allows for the continuous collection of spectra as the reaction proceeds. clairet.co.ukamericanpharmaceuticalreview.com This provides a wealth of kinetic information, revealing reaction rates, identifying transient intermediates, and elucidating the influence of various reaction parameters like temperature and catalyst concentration. nih.gov

Flow Chemistry with In-line Analysis : Integrating analytical techniques such as UV-Vis, NMR, or MS into a continuous flow reactor system allows for high-throughput reaction optimization and detailed kinetic studies. While not specific to this compound in the literature found, this approach is broadly applicable. It enables rapid screening of reaction conditions and provides a detailed picture of the reaction profile over time.

These advanced, often automated, techniques are at the forefront of modern chemical research, enabling a deeper understanding of reaction mechanisms and facilitating the development of more efficient and controlled synthetic processes. researchgate.netbirmingham.ac.uk

Role of 5 Trimethylsilyl Pentanoic Acid in Advanced Materials and Precursor Chemistry

Precursor Synthesis for Organosilicon Polymers and Copolymers

The synthesis of organosilicon polymers, such as polysiloxanes, with tailored properties often relies on the incorporation of functional comonomers. 5-(Trimethylsilyl)pentanoic acid can serve as a key precursor in this context, primarily by introducing pendant carboxylic acid groups onto a polysiloxane backbone. While direct studies on the use of this compound in polymerization are not extensively documented, the principles of organosilicon chemistry suggest its significant potential.

The synthesis of polydimethylsiloxanes (PDMS) bearing carboxyl groups has been an area of interest since the mid-20th century. ineosopen.org These functional polymers can be synthesized through various methods, including the hydrosilylation of unsaturated carboxylic acid derivatives with hydride-containing polysiloxanes or the condensation of chlorosilanes with hydroxy-terminated PDMS. ineosopen.orgresearchgate.net In such syntheses, a molecule like this compound could, in principle, be modified to an appropriate derivative to enable its incorporation into the polymer chain. For instance, conversion of the carboxylic acid to an unsaturated ester would allow it to participate in hydrosilylation reactions.

The presence of the trimethylsilyl (B98337) group in this compound offers a stable, non-polar moiety that can influence the final properties of the polymer. The stability of the silicon-carbon bond ensures that the TMS group remains intact during polymerization under many conditions. sigmaaldrich.com The incorporation of such groups can affect the polymer's solubility, thermal stability, and surface properties. For example, polysiloxanes with specific pendant groups can exhibit unique surface activities and are used in a variety of applications. researchgate.net

Furthermore, the carboxylic acid functionality of this compound can act as a chain terminator in certain polymerization reactions, allowing for the control of molecular weight. In step-growth polymerization, monofunctional reactants are often used to cap the growing polymer chains. researchgate.net The single carboxylic acid group of this compound can react with a growing polymer chain that has a complementary reactive end group, effectively halting further chain growth at that end. This provides a method for producing polysiloxanes with a defined chain length and a terminal carboxylic acid group, which can then be used for further functionalization or for creating block copolymers.

The table below summarizes potential methods for incorporating this compound into organosilicon polymers.

Polymerization MethodRole of this compound (or its derivative)Resulting Polymer Structure
HydrosilylationAs a comonomer (after conversion to an unsaturated ester) with a hydride-functional polysiloxane.Polysiloxane with pendant alkyl-TMS and ester groups.
Condensation PolymerizationAs a monofunctional chain terminator with a growing polymer chain.Polysiloxane with a terminal carboxylic acid group.
Co-condensationAs a comonomer with other organosilane precursors.Polysiloxane with pendant pentanoic acid groups.

Applications in Sol-Gel Processes and Hybrid Material Development

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the hydrolysis and condensation of metal alkoxide precursors. utah.edu Organofunctional silanes are frequently incorporated into sol-gel systems to create organic-inorganic hybrid materials with tailored properties. afinitica.com this compound, or more commonly its trialkoxysilyl analogue, 5-(triethoxysilyl)pentanoic acid, is a prime candidate for this application. researchgate.net

During the sol-gel process, the hydrolyzable groups of the silane (B1218182) precursors react with water to form silanol (B1196071) groups (Si-OH). gelest.com These silanols then condense with each other or with other hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, leading to the formation of a three-dimensional network. gelest.comresearchgate.net When a functionalized silane like 5-(triethoxysilyl)pentanoic acid is used as a co-precursor with, for example, tetraethoxysilane (TEOS), the resulting silica (B1680970) network becomes functionalized with carboxylic acid groups. researchgate.net

The presence of the carboxylic acid functionality can significantly influence the sol-gel process and the properties of the final material. For instance, carboxylic acids can act as catalysts for the hydrolysis and condensation reactions. researchgate.net Moreover, the carboxyl groups can serve as templates, directing the structure of the porous network. Studies on dicarboxylic acids in alumina (B75360) sol-gel synthesis have shown that they can control pore diameters and enhance macropore volumes. gelest.com A similar templating role can be envisaged for the pentanoic acid chain of the functionalized silane in silica-based systems.

The resulting hybrid materials, possessing both the inorganic silica framework and the organic carboxylic acid functionality, exhibit a combination of properties. The silica component provides mechanical strength and thermal stability, while the organic groups introduce new functionalities. nih.gov For example, the carboxylic acid groups can be used to chelate metal ions, act as catalytic sites, or serve as points for further chemical modification. Research has demonstrated that the co-condensation of 5-(triethoxysilyl)pentanoic acid with TEOS produces monodisperse spherical silica particles with accessible carboxylic acid groups. researchgate.net These functionalized particles have potential applications in areas such as chromatography, catalysis, and drug delivery.

The following table outlines the key steps and outcomes of using a carboxy-functional silane in a sol-gel process.

Sol-Gel Process StepDescriptionRole of Carboxy-Functional Silane
HydrolysisReaction of alkoxysilane precursors with water to form silanols.The trialkoxysilyl part of the molecule hydrolyzes.
Co-condensationPolymerization of silanols to form a siloxane network.The functional silane is incorporated into the silica network.
TemplatingThe organic moiety can influence the pore structure of the resulting gel.The pentanoic acid chain can act as a pore-directing agent.
FunctionalizationThe final material possesses the chemical properties of the organic group.The resulting silica is functionalized with carboxylic acid groups.

Contributions to Surface Functionalization and Coating Technologies

The ability to modify the surface properties of materials is crucial for a vast range of technological applications. This compound and its derivatives are valuable agents for surface functionalization, enabling the introduction of carboxylic acid groups onto various substrates, including silica nanoparticles and other metal oxides. researchgate.netyoutube.com This modification can dramatically alter the surface chemistry, influencing properties such as wettability, adhesion, and biocompatibility.

The functionalization process typically involves the reaction of a silane coupling agent with hydroxyl groups present on the substrate surface. In the case of a trialkoxysilane derivative of this compound, the alkoxy groups would hydrolyze to form reactive silanols, which then condense with the surface hydroxyls to form stable covalent bonds. gelest.com This results in a self-assembled monolayer (SAM) or a thin polymer layer on the surface, with the pentanoic acid chains oriented away from the substrate. sigmaaldrich.comharvard.edumdpi.com

The presence of carboxylic acid groups on a surface can have several beneficial effects. It can increase the hydrophilicity of an otherwise hydrophobic surface. The acidic groups can also serve as anchor points for the immobilization of biomolecules, such as proteins or DNA, which is a key step in the development of biosensors and other biomedical devices. nih.gov Furthermore, the charged nature of the carboxylate groups (at appropriate pH) can be used to control the aggregation of nanoparticles in a suspension, enhancing their stability and processability. iastate.edu

In the realm of coating technologies, the incorporation of functional silanes like this compound can improve the adhesion of a polymer coating to an inorganic substrate. The silane acts as a bridge, with one end binding to the substrate and the other end (the carboxylic acid group) interacting or reacting with the coating material. afinitica.com This leads to more durable and robust coatings. For instance, the carboxylic acid group could be reacted with an epoxy resin or a polyurethane, creating a strong covalent link between the coating and the functionalized surface.

The table below details the impact of surface functionalization with carboxy-terminated silanes.

Property ModifiedMechanismApplication Example
WettabilityIntroduction of polar carboxylic acid groups increases surface energy.Creating hydrophilic surfaces for improved biocompatibility.
AdhesionActs as a coupling agent between an inorganic substrate and an organic coating.Enhancing the durability of paints and protective coatings.
BioconjugationProvides reactive sites for the covalent attachment of biomolecules.Development of biosensors and targeted drug delivery systems.
Nanoparticle StabilityElectrostatic repulsion between charged carboxylate groups prevents aggregation.Formulation of stable nanoparticle dispersions for various applications.

Development of Novel Silicon-Based Catalysts and Support Materials

The field of catalysis heavily relies on the development of efficient and reusable catalysts. Silica is a widely used support material due to its high surface area, mechanical stability, and chemical inertness. Functionalizing the silica surface with active catalytic groups is a common strategy to create solid catalysts. Organosilanes, including those with carboxylic acid functionality, are instrumental in this approach. caltech.edunih.gov

While direct use of this compound as a catalyst precursor is not widely reported, the principles of supported catalysis suggest its potential. By grafting a derivative like 5-(triethoxysilyl)pentanoic acid onto a silica support, a material with tethered carboxylic acid groups is obtained. These acidic sites can themselves act as catalysts for certain organic reactions, such as esterifications or aldol (B89426) condensations. The solid nature of the catalyst simplifies the separation from the reaction mixture, allowing for easy recovery and reuse. caltech.edu

More commonly, the tethered carboxylic acid groups serve as ligands to immobilize metal complexes, creating highly active and selective heterogeneous catalysts. The carboxylate can coordinate to a variety of metal centers, anchoring them to the silica support. This prevents the metal from leaching into the reaction medium, which is a common problem with homogeneous catalysts. Research has shown that carboxylic acid-functionalized mesoporous silica can be used to support platinum nanoparticles, resulting in a highly active and durable catalyst for hydrogenation and reduction reactions.

The trimethylsilyl group in the original molecule, while not directly participating in the catalysis, can play a role in the synthesis of the catalyst support. During the sol-gel preparation of the support material, the presence of such organosilane precursors can influence the porosity and surface area of the silica, which are critical parameters for catalytic performance. researchgate.net By controlling the structure of the support at the molecular level, it is possible to optimize the accessibility of the catalytic sites and the diffusion of reactants and products.

The following table summarizes the roles of carboxy-functional silanes in the development of silicon-based catalysts.

Catalytic SystemRole of Carboxy-Functional SilaneExample Reaction
Acid-Catalyzed SystemThe tethered carboxylic acid group acts as the catalytic site.Esterification of fatty acids.
Supported Metal CatalystThe carboxylate group acts as a ligand to immobilize a metal complex.Hydrogenation of nitroarenes using supported platinum nanoparticles.
Catalyst Support ModifierInfluences the physical properties (e.g., porosity) of the silica support.Not applicable (modifies the support, not the reaction directly).

Exploration of 5 Trimethylsilyl Pentanoic Acid As a Biochemical Probe

Design and Synthesis of Isotopically Labeled Derivatives for Mechanistic Biological Research

The use of isotopically labeled compounds is a powerful tool in elucidating chemical and biological processes. nih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provide a means to trace the fate of molecules in complex systems and to probe reaction mechanisms without altering the fundamental chemical properties of the compound of interest. For 5-(trimethylsilyl)pentanoic acid, the strategic incorporation of isotopes can facilitate detailed mechanistic studies of its interactions within biological systems.

The synthesis of isotopically labeled this compound can be approached through various established methods for labeling carboxylic acids and organosilanes. Deuterium-labeled derivatives, for instance, can be synthesized from corresponding malonic acids through hydrogen/deuterium exchange followed by decarboxylation in the presence of heavy water (D₂O), a method noted for its efficiency and mild conditions. nih.gov For introducing carbon-13, a common strategy involves using a ¹³C-labeled precursor, such as K¹³CN, to introduce the label at the carbonyl carbon of a suitable alkyl halide, followed by hydrolysis to the carboxylic acid. nih.gov Alternatively, ¹³C can be incorporated at other positions in the carbon chain through the use of specifically labeled building blocks in a multi-step synthesis. nih.gov

For example, a potential synthetic route to [1-¹³C]-5-(trimethylsilyl)pentanoic acid could start with 4-(trimethylsilyl)-1-bromobutane, which is then reacted with potassium cyanide-¹³C to form the labeled nitrile, followed by hydrolysis to yield the final ¹³C-labeled carboxylic acid. To label the trimethylsilyl (B98337) group, a starting material such as chlorotrimethylsilane (B32843) with ¹³C-labeled methyl groups could be used.

The application of these labeled derivatives in mechanistic research is extensive. Deuterium labeling can be used to study the kinetic isotope effect, providing insights into bond-breaking steps in enzymatic reactions. nih.gov Carbon-13 labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies, allowing for the tracing of metabolic pathways and the identification of metabolites. nih.govnih.gov

Table 1: Potential Isotopically Labeled Derivatives of this compound and Their Research Applications

Labeled DerivativePotential Synthetic PrecursorLabeling PositionProposed Research Application
[1-¹³C]-5-(trimethylsilyl)pentanoic acid4-(trimethylsilyl)-1-bromobutane and K¹³CNCarboxyl carbonTracing the metabolic fate of the carboxylic acid moiety in in vitro systems.
[²H]-5-(trimethylsilyl)pentanoic acidDeuterated malonic acid precursorα-carbon to the carboxyl groupInvestigating the kinetic isotope effect in enzymatic reactions involving the α-proton.
[¹³C₃]-5-(trimethylsilyl)pentanoic acid(¹³CH₃)₃SiClTrimethylsilyl methyl groupsStudying the stability and metabolic fate of the trimethylsilyl group.

Incorporation into Biologically Relevant Scaffolds for Structure-Activity Relationship Studies (Non-Clinical)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound, researchers can identify key functional groups and structural features responsible for its efficacy and selectivity. nih.gov this compound presents an interesting scaffold for such studies due to its distinct polar (carboxylic acid) and nonpolar (trimethylsilyl) regions.

The trimethylsilyl (TMS) group is a particularly noteworthy feature. It is chemically inert, has a significant molecular volume, and can act as a bulky, lipophilic moiety. wikipedia.org In SAR studies, the TMS group could be replaced with other silyl (B83357) groups containing different alkyl or aryl substituents to probe the effects of sterics and lipophilicity on biological activity. Additionally, the pentanoic acid chain can be varied in length, or functional groups can be introduced along the chain to explore the spatial requirements of a potential binding pocket.

For instance, if this compound were identified as an inhibitor of an enzyme like fatty acid synthase (FAS), a target for anti-obesity and anti-cancer drugs, a systematic SAR study could be designed. nih.govresearchgate.net Modifications could include altering the length of the alkyl chain, which has been shown to be a critical factor for the protraction of long-acting GLP-1 analogues. acs.org The carboxylic acid could also be converted to other functional groups, such as esters or amides, to assess the importance of the acidic proton and hydrogen bonding capabilities. nih.govnih.gov

Table 2: Proposed Modifications of this compound for SAR Studies

Modification SiteProposed ModificationRationalePotential Impact on Activity
Trimethylsilyl GroupReplacement with triethylsilyl or t-butyldimethylsilylAlter steric bulk and lipophilicityMay affect binding affinity and selectivity
Pentanoic Acid ChainShortening or lengthening the alkyl chain (e.g., to butyric or hexanoic acid)Probe the size of the binding pocketCould enhance or diminish binding affinity
Carboxylic AcidConversion to methyl ester or amideEvaluate the role of the acidic proton and hydrogen bondingMay alter binding mode and cell permeability
Alkyl ChainIntroduction of a double bond or a hydroxyl groupIntroduce conformational rigidity or a new hydrogen bonding siteCould lead to more specific interactions with a target

Application in In Vitro Enzymatic Assays for Substrate Specificity and Inhibitor Discovery

In vitro enzymatic assays are essential for characterizing enzyme function, determining substrate specificity, and screening for potential inhibitors. nih.govCurrent time information in Bangalore, IN. Given its structural similarity to fatty acids, this compound could be evaluated as a substrate or inhibitor for enzymes involved in fatty acid metabolism, such as fatty acid oxidation (FAO) enzymes or fatty acid synthase (FAS). assaygenie.combmrservice.com

An in vitro FAO assay, for example, typically measures the production of NADH resulting from the oxidation of a fatty acyl-CoA substrate. assaygenie.com To test this compound in such an assay, it would first need to be converted to its coenzyme A thioester. The assay would then measure the rate of NADH production in the presence of this novel substrate compared to a known substrate like octanoyl-CoA. assaygenie.com A lack of activity would suggest it is not a substrate, while a reduced rate of reaction in the presence of a known substrate could indicate inhibitory activity.

Similarly, in an assay for FAS, the consumption of the reactant NADPH can be monitored spectrophotometrically. nih.gov The introduction of this compound could be assessed for its ability to inhibit the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, could then be determined.

Table 3: Hypothetical In Vitro Assay for Evaluating this compound as a Fatty Acid Oxidation Modulator

Assay ComponentDescriptionPurpose
Enzyme SourceIsolated mitochondria or purified acyl-CoA dehydrogenaseTo provide the fatty acid oxidation enzymes
SubstrateOctanoyl-CoA (control), 5-(trimethylsilyl)pentanoyl-CoA (test)To initiate the enzymatic reaction
CofactorsNAD+, FAD, Coenzyme ARequired for the enzymatic cycle
Detection ReagentTetrazolium salt (e.g., INT)To produce a colored formazan (B1609692) upon reduction by NADH
MeasurementSpectrophotometric reading of formazan absorbanceTo quantify the rate of NADH production, and thus FAO activity
Expected OutcomeComparison of reaction rates between control and test conditionsTo determine if this compound is a substrate or inhibitor

Use as a Metabolic Tracer in Isolated Biological Systems for Pathway Elucidation

Metabolic tracers are invaluable tools for mapping metabolic pathways and understanding the flow of molecules through cellular processes. nih.govmetabolon.com By introducing an isotopically labeled compound into an isolated biological system, such as cultured cells or isolated organelles, and analyzing the distribution of the label in various metabolites over time, the metabolic fate of the tracer can be determined. nih.govoup.com

An isotopically labeled version of this compound, for example, a ¹³C-labeled derivative, could be used to investigate its metabolism in an in vitro setting. nih.gov For instance, the labeled compound could be added to the culture medium of hepatocytes to study its uptake and subsequent metabolic transformations. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify and quantify labeled metabolites, revealing whether the compound is, for example, undergoing beta-oxidation, being incorporated into complex lipids, or being otherwise modified by cellular enzymes. metabolon.comoup.com

Such studies could also shed light on the metabolic stability of the trimethylsilyl group, a feature of interest in the design of silicon-containing drugs. nih.gov The detection of metabolites where the TMS group has been cleaved or modified would provide crucial information about the biotransformation of this moiety. This approach allows for a detailed understanding of how a novel compound is processed by a biological system, which is critical for its development as a potential therapeutic or research tool. nih.gov

Table 4: Experimental Design for a Metabolic Tracer Study with [1-¹³C]-5-(trimethylsilyl)pentanoic acid

Experimental StepProcedureAnalytical MethodExpected Information
IncubationAddition of [1-¹³C]-5-(trimethylsilyl)pentanoic acid to a culture of isolated cells (e.g., hepatocytes).-Introduction of the tracer into the biological system.
Time-course SamplingCollection of cell lysates and culture medium at various time points (e.g., 0, 1, 6, 24 hours).-To monitor the disappearance of the parent compound and the appearance of metabolites over time.
Metabolite ExtractionSeparation of polar and nonpolar metabolites from cell lysates and medium.-To prepare samples for analysis.
Metabolite AnalysisAnalysis of extracts by LC-MS to detect and quantify ¹³C-labeled species.LC-MSIdentification of metabolites and determination of the distribution of the ¹³C label.
Pathway ElucidationMapping the identified labeled metabolites onto known metabolic pathways.Bioinformatic analysisTo determine the metabolic fate of this compound.

Future Directions and Emerging Research Avenues for 5 Trimethylsilyl Pentanoic Acid

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of specialized chemicals like 5-(trimethylsilyl)pentanoic acid are poised for a technological revolution through the adoption of continuous flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. The continuous-flow synthesis of related organosilicon compounds, such as benzyne (B1209423) precursors, has already demonstrated the potential for rapid and pure product formation without the need for low-temperature operations or extensive purification like column chromatography. nih.govnih.gov

Future research will likely focus on developing dedicated flow reactors for the multi-step synthesis of this compound and its derivatives. Automated platforms can enable high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature) to optimize yield and purity. This approach is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The integration of real-time analytics within these flow systems will allow for precise process control and data-rich experimentation, accelerating the discovery of new synthetic routes and applications.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Derivatization of this compound

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Difficult; requires larger vessels and poses safety risks.Simple; achieved by extending operation time.
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat transfer.
Reproducibility Can be variable due to mixing and temperature gradients.High; precise control over parameters ensures consistent product quality.
Reaction Time Often longer, including heating and cooling cycles.Significantly shorter due to enhanced mixing and heat transfer. nih.gov
Purification Typically requires laborious workup and chromatography.Can integrate in-line purification, yielding purer product directly. nih.gov

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound

The fields of photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. Organosilicon compounds are increasingly being explored in this context. sioc-journal.cn Visible-light photoredox catalysis, for instance, can generate highly active radical species from organosilanes under mild conditions. researchgate.net This opens up avenues for novel C-H silylation, cross-coupling, and addition reactions. sioc-journal.cn

For this compound, future research could explore the photocatalytic generation of a silicon-centered or carbon-centered radical. This could enable its coupling with a wide range of substrates. Similarly, the carboxylic acid group is a target for electrocatalytic transformations. The electrooxidative activation of carboxylic acids can lead to decarboxylative coupling reactions. nih.gov A key challenge has been the compatibility of these high-potential reactions with sensitive catalysts. However, recent strategies leverage the formation of self-adsorbed monolayers of carboxylates on the anode surface, which promotes selective oxidation of the substrate over the catalyst. nih.gov This could enable metal-catalyzed decarboxylative alkylation of olefins using this compound as the alkyl radical source.

Table 2: Potential Photocatalytic and Electrocatalytic Reactions

TransformationMethodPotential Product
Decarboxylative AlkylationElectrocatalysis with Fe catalystSilyl-functionalized alkanes
C-H Silylation of HeterocyclesPhotocatalysisHeterocycle-functionalized silylpentanoic acid
Radical Addition to AlkenesPhotocatalysis/ElectrocatalysisHigher-order functionalized silanes
EsterificationElectrocatalysisSilyl-functionalized esters

Expansion into Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic character of this compound, with its hydrophilic carboxylic acid head and hydrophobic trimethylsilyl-alkyl tail, makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. Functional silanes are known to form self-assembled monolayers (SAMs) on various hydroxylated surfaces like silica (B1680970) and glass. mdpi.comethz.chnih.gov These processes involve the reaction of the silane (B1218182) with surface hydroxyl groups to form a strongly bound, organized coating. ethz.ch

Future research could investigate the formation of SAMs of this compound on different substrates. The terminal carboxylic acid group would then be exposed, creating a functionalized surface that could be used for further chemical reactions, biosensor development, or controlling surface wettability. Furthermore, in solution, the compound could self-assemble into various supramolecular structures such as micelles or vesicles. nih.gov The study of these aggregates is crucial for applications in drug delivery and nanotechnology. The interplay of hydrogen bonding from the carboxylic acid and hydrophobic interactions from the alkyl-silyl chain could lead to unique and stable assemblies. rsc.org

Table 3: Potential Supramolecular Assemblies and Applications

Assembly TypeDriving Force(s)Potential Application
Self-Assembled Monolayer (SAM)Covalent Si-O-Surface bondsSurface functionalization, adhesion promotion zmsilane.com, biosensors
MicellesHydrophobic interactions, Hydrogen bondingNanoreactors, drug delivery systems nih.gov
Vesicles / BilayersHydrophobic interactions, Hydrogen bondingCompartmentalized reaction media, model membranes
OrganogelsHydrogen bonding, π-stacking (with derivatives)Smart materials, controlled release rsc.org

Development of New Applications in Emerging Scientific Disciplines

The unique properties of this compound make it a versatile building block for new materials in emerging scientific fields. The presence of both a reactive carboxylic acid and a robust silyl (B83357) group allows for its incorporation into a wide array of structures and materials. zmsilane.com

In nanotechnology , this compound could be used to functionalize nanoparticles, enhancing their dispersion in polymer matrices or providing a reactive handle for attaching other molecules. nih.gov For example, organo-silane functionalized nanocrystal micelles have been shown to self-assemble into ordered arrays. nih.gov

In materials science , it could serve as a coupling agent or adhesion promoter in polymer composites, bridging the interface between inorganic fillers and organic polymers. zmsilane.comnih.gov Its incorporation into polymers could also impart desirable properties such as increased thermal stability and hydrophobicity. Poly(silyl ether)s, for example, are a class of degradable and sustainable materials. mdpi.com

In biomedical applications , the silyl group can increase the metabolic stability and lipophilicity of a molecule, while the carboxylic acid can be used for conjugation to biomolecules or as a pharmacophore itself. Silane-modified materials are being explored for everything from dental restorations to drug delivery vehicles. zmsilane.comnih.gov

Table 4: Emerging Applications for this compound

DisciplinePotential Role/ApplicationKey Feature(s) Utilized
Nanotechnology Surface modifier for nanoparticles nih.govSilyl group for surface anchoring; carboxyl for further functionalization.
Materials Science Monomer for degradable polymers (e.g., poly(silyl ether)s) mdpi.comSi-O bond for degradability; carboxyl for polymerization.
Coupling agent in composites zmsilane.comBifunctional nature to bridge inorganic and organic materials.
Biomedical Linker for bioconjugation mdpi.comCarboxylic acid for coupling to amines on proteins/drugs.
Component in drug delivery systems mdpi.comAmphiphilic character for self-assembly into nanocarriers.

Advancements in Theoretical and Computational Modeling of its Reactivity and Interactions

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, complementing experimental work. mdpi.com For this compound, theoretical and computational modeling can offer deep insights into its reactivity, conformational preferences, and interactions with other molecules and surfaces.

Quantum chemical studies can elucidate reaction mechanisms, such as those in photocatalytic or electrocatalytic transformations, by modeling transition states and reaction intermediates. mdpi.com This can help in designing more efficient catalytic systems. For instance, computational models can predict the steric and electronic effects of the trimethylsilyl (B98337) group, which are known to significantly influence reaction outcomes. acs.org Semi-empirical methods have been used to estimate activation energies for reactions involving silyl hydrides, demonstrating the predictive power of these approaches. nih.gov

Molecular dynamics (MD) simulations can be employed to study the self-assembly of this compound in solution or the formation of monolayers on surfaces. These simulations can reveal the structure and dynamics of the resulting supramolecular aggregates, providing a molecular-level understanding that is often difficult to obtain experimentally. nih.gov This knowledge is invaluable for designing new materials with tailored properties.

Table 5: Computational Methods and Their Application to this compound

Computational MethodInformation GainedResearch Area Benefitted
Density Functional Theory (DFT) Reaction mechanisms, transition states, electronic properties, spectroscopic predictions. mdpi.comCatalysis, Synthesis, Materials Science
Molecular Dynamics (MD) Self-assembly processes, conformational analysis, interactions with surfaces/solvents. nih.govSupramolecular Chemistry, Nanotechnology
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-substrate interactions, reactivity in complex biological environments.Biomedical Applications, Biocatalysis
Semi-empirical Methods Estimation of reaction enthalpies and activation energies for screening. nih.govCatalysis, Reaction Engineering

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-(Trimethylsilyl)pentanoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via saponification of its ester precursor. For example, hydrolysis of ethyl 5-(trimethylsilyl)pentanoate using aqueous NaOH in ethanol, followed by acidification (e.g., HCl), yields the carboxylic acid. This mirrors methods used for structurally similar thiadiazole-pentanoic acid derivatives, where ester-to-acid conversion is achieved under basic conditions . Alternative routes may involve silane-functionalized precursors, such as co-condensation with tetraethyl orthosilicate (TEOS) in surfactant-assisted syntheses, though this is more relevant for composite materials .

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the trimethylsilyl group (δ ~0.1–0.3 ppm for Si-CH3_3) and carboxylic acid proton (δ ~12 ppm) .
  • FT-IR Spectroscopy : Detection of C=O stretching (~1700 cm1^{-1}) and Si-C bonds (~1250 cm1^{-1}) .
  • Elemental Analysis : Quantification of Si content to verify functionalization.

Q. What precautions are critical when handling this compound in laboratory experiments?

  • Methodological Answer : While safety data specific to this compound are limited, general practices for silylated carboxylic acids include:

  • Using inert atmospheres (N2_2/Ar) to prevent hydrolysis of the Si-C bond.
  • Avoiding prolonged exposure to moisture or strong bases, which may cleave the silyl group.
  • Referencing analogous organosilicon compounds for hazard assessments .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the interfacial properties of this compound in surfactant-templated silica synthesis?

  • Methodological Answer : In CTAB-templated systems, the deprotonated carboxylate group acts as a co-structure-directing agent, forming electrostatic interactions with the surfactant’s ammonium headgroups. The hydrophobic trimethylsilyl moiety enhances micelle stabilization and reduces repulsion between surfactant chains. This dual functionality was demonstrated in mesoporous silica synthesis, where increasing the acid content altered pore regularity (SAXS analysis) and surface charge (zeta potential measurements). Optimal molar ratios (e.g., 0.1–0.3 TEOS/acid) are critical for maintaining structural integrity .

Q. What computational methods are used to predict the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer : Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level with implicit solvation models (e.g., SMD) can predict reaction pathways. For example:

  • Calculating bond dissociation energies (BDEs) for Si-C and C=O bonds to assess stability under oxidative conditions.
  • Time-dependent DFT (TDDFT) to simulate UV-Vis spectra of transient species (e.g., silyl radicals), validated against experimental pulse radiolysis data .

Q. How does the trimethylsilyl group influence the antioxidant efficacy of this compound compared to selenium analogs?

  • Methodological Answer : The silyl group’s electron-donating effects may reduce radical scavenging activity compared to selenyl derivatives (e.g., 5-phenylselanylpentanoic acid). Experimental validation involves:

  • Pulse Radiolysis : Quantifying rate constants (kk) for reactions with •OH, Br2_2^{•-}, and CO3_3^{•-} radicals.
  • DPPH/ABTS Assays : Measuring IC50_{50} values for radical neutralization. Selenyl analogs typically exhibit superior scavenging due to lower Se–Se bond dissociation energies (~234 kJ/mol vs. Si–C ~318 kJ/mol) .

Q. What role does this compound play in hybrid material synthesis for catalytic applications?

  • Methodological Answer : The acid can serve as a functional linker in metal-organic frameworks (MOFs) or silica composites. For example:

  • Grafting onto SiO2_2 Nanoparticles : Silanol groups on silica react with the triethoxysilyl variant to form covalent Si–O–Si bonds, creating acid-functionalized surfaces for metal ion chelation (e.g., Cu2+^{2+}) .
  • Characterization : XPS to confirm surface Si content; BET analysis for porosity changes post-functionalization.

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reactivity of silylated carboxylic acids under acidic vs. basic conditions?

  • Methodological Answer : Contradictions often arise from differences in hydrolysis kinetics. Systematic studies should:

  • Vary pH : Use buffered solutions (pH 2–12) to track Si–C bond cleavage via 29^{29}Si NMR.
  • Monitor Kinetics : HPLC-MS to quantify degradation products (e.g., pentanoic acid, trimethylsilanol). Acidic conditions typically accelerate hydrolysis compared to neutral/basic environments .

Methodological Tables

Application Key Technique Reference
Synthesis Validation1^1H NMR, FT-IR
Radical Scavenging AssaysPulse Radiolysis, DPPH/ABTS
Surface FunctionalizationXPS, BET, SAXS
Computational ModelingDFT (M05-2X), TDDFT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.